molecular formula C22H40N4O2 B6038672 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

Cat. No.: B6038672
M. Wt: 392.6 g/mol
InChI Key: SUEBWDFOBLUZPK-UHFFFAOYSA-N
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Description

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and an oxolane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a suitable diketone.

    Attachment of the Pyrazole Ring to the Piperidine Ring: This can be achieved through a nucleophilic substitution reaction.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via an alkylation reaction using oxirane.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N4O2/c1-4-9-26-17-21(19(2)23-26)16-25(18-22-6-5-13-28-22)15-20-7-10-24(11-8-20)12-14-27-3/h17,20,22H,4-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEBWDFOBLUZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CN(CC2CCN(CC2)CCOC)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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